PI3K|A-IN-21

Description

The PI3K Signal Transduction Cascade: Overview and Isoform Diversity

The PI3K signal transduction cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. kegg.jpresearchgate.net This activation recruits and stimulates PI3Ks, a family of lipid kinases. creative-diagnostics.com PI3Ks then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). kegg.jpresearchgate.net PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin-homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). cellsignal.com

The recruitment of Akt to the membrane leads to its phosphorylation and activation by other kinases, such as PDK1 and mTORC2. cellsignal.comresearchgate.net Once activated, Akt phosphorylates a multitude of downstream substrates, thereby controlling critical cellular processes like cell growth, proliferation, survival, and metabolism. kegg.jpcreativebiolabs.net The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal. researchgate.net

The PI3K family is divided into three classes, with Class I being the most implicated in cancer. tandfonline.com Class I PI3Ks are heterodimers composed of a catalytic subunit and a regulatory subunit. creative-diagnostics.compatsnap.com There are four isoforms of the Class I catalytic subunit: p110α, p110β, p110γ, and p110δ. cam.ac.uk While p110α and p110β are widely expressed in various tissues, the expression of p110γ and p110δ is more restricted, primarily to leukocytes. cam.ac.uk This isoform diversity allows for specialized roles in different cellular contexts.

Consequences of PI3K Pathway Dysregulation in Pathophysiology

Dysregulation of the PI3K pathway is a frequent event in a wide range of human diseases, including cancer, diabetes, cardiovascular disease, and neurological disorders. cellsignal.comscientificarchives.com In cancer, the pathway is often hyperactivated due to genetic mutations or epigenetic alterations in its key components. nih.gov Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are among the most common genetic alterations in human cancers, particularly in breast, colorectal, and endometrial cancers. oncotarget.comexplorationpub.com Furthermore, the loss or mutation of the tumor suppressor PTEN is another common mechanism leading to the constitutive activation of the PI3K pathway. cellsignal.comoncotarget.com

This sustained activation of PI3K signaling promotes uncontrolled cell growth and proliferation, inhibits apoptosis (programmed cell death), and enhances cell survival and metastasis, all of which are hallmarks of cancer. tandfonline.comexplorationpub.com The aberrant signaling can also contribute to resistance to various cancer therapies. tandfonline.com In addition to cancer, dysregulation of the PI3K/Akt pathway has been linked to neuroinflammatory and neurodegenerative conditions like Parkinson's and Alzheimer's disease. researchgate.netscientificarchives.comfrontiersin.org

Rationale for Isoform-Selective PI3K Inhibition as a Therapeutic Strategy

The central role of the PI3K pathway in cancer has made it an attractive target for drug development. cellsignal.com Early efforts focused on pan-PI3K inhibitors, which target all Class I isoforms. mdpi.com However, these broad-spectrum inhibitors often come with significant side effects due to the inhibition of PI3K signaling in normal, healthy tissues. tandfonline.com These toxicities, such as hyperglycemia and rash, can limit their therapeutic window and necessitate treatment discontinuation. tandfonline.comscorpiontx.com

Introduction to PI3Kα-IN-21 as a Selective PI3Kα Inhibitor

PI3Kα-IN-21 is a chemical compound identified as a selective inhibitor of the p110α isoform of PI3K. medchemexpress.com Research has shown its potential to target the dysregulated PI3K/Akt/mTOR pathway, a critical signaling cascade in many cancers. medchemexpress.com

Preclinical studies have demonstrated the activity of PI3Kα-IN-21. It has been shown to inhibit the activity of cancer cells, curb their proliferation and migration, and trigger mitochondrial apoptosis. medchemexpress.com Furthermore, in vivo studies using a mouse model of non-small cell lung cancer have indicated that PI3Kα-IN-21 possesses antitumor properties. medchemexpress.com The selectivity of PI3Kα-IN-21 for the α-isoform over the β, γ, and δ isoforms is a key characteristic of this inhibitor. medchemexpress.com

| PI3K Isoform | IC50 (nM) | Selectivity Ratio (vs. PI3Kα) |

|---|---|---|

| PI3Kα | 96.89 | 1 |

| PI3Kβ | 568.24 | 10.41 |

| PI3Kγ | Not Reported | 16.99 |

| PI3Kδ | 397.48 | 37.53 |

Data sourced from MedChemExpress. medchemexpress.com

Based on a comprehensive search of available scientific literature, there is no specific public domain information available for a compound designated "PI3K|A-IN-21."

Therefore, it is not possible to generate the detailed article on its "Molecular and Cellular Pharmacology" as requested in the outline. The required data for the following sections does not exist in the public record:

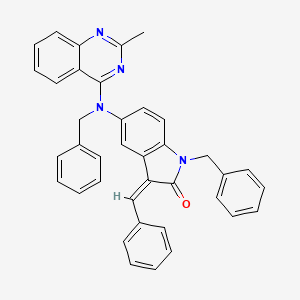

Structure

3D Structure

Properties

Molecular Formula |

C38H30N4O |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

(3Z)-1-benzyl-3-benzylidene-5-[benzyl-(2-methylquinazolin-4-yl)amino]indol-2-one |

InChI |

InChI=1S/C38H30N4O/c1-27-39-35-20-12-11-19-32(35)37(40-27)41(25-29-15-7-3-8-16-29)31-21-22-36-33(24-31)34(23-28-13-5-2-6-14-28)38(43)42(36)26-30-17-9-4-10-18-30/h2-24H,25-26H2,1H3/b34-23- |

InChI Key |

HLTSFFSAAHZUED-XSVYLIDLSA-N |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(CC3=CC=CC=C3)C4=CC\5=C(C=C4)N(C(=O)/C5=C\C6=CC=CC=C6)CC7=CC=CC=C7 |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(CC3=CC=CC=C3)C4=CC5=C(C=C4)N(C(=O)C5=CC6=CC=CC=C6)CC7=CC=CC=C7 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Pi3k|a in 21

Cellular Biological Responses to PI3K|A-IN-21 Treatment

Cell Cycle Arrest and Checkpoint Control

Without verifiable and specific data, generating an article would lead to speculation and scientifically inaccurate information, which contravenes the core instructions for accuracy and authoritativeness.

An extensive search for the chemical compound “this compound” has yielded no specific scientific literature or publicly available data under this designation. As a result, it is not possible to provide a detailed article on its molecular and cellular pharmacology according to the requested outline.

The search for information on compounds with similar names, such as "PI3Kδ-IN-21," indicates that this is a distinct molecule targeting a different isoform of the PI3K enzyme and therefore is not relevant to the specified subject of "this compound." Variations in the search query, including "PI3K-alpha inhibitor IN-21" and "PIK3CA inhibitor IN-21," also did not provide any specific research findings for a compound with the name “this compound.”

Without any available research on "this compound," the following sections of the requested article cannot be addressed:

Immunomodulatory Effects on Immune Cell Function in Vitro (e.g., T-cell activation, macrophage polarization)

Furthermore, the creation of data tables with detailed research findings is not feasible due to the absence of any specific data for this compound.

It is possible that "this compound" is a very new or internal compound designation that has not yet been described in published scientific literature. Until research on this specific molecule becomes publicly accessible, a comprehensive and scientifically accurate article on its molecular and cellular pharmacology cannot be generated.

Preclinical Efficacy and Therapeutic Potential of Pi3k|a in 21 in Disease Models

Oncology Research Applications

The therapeutic potential of Pictilisib has been extensively investigated in a range of oncology research applications, particularly in solid tumor models. These studies have provided crucial insights into its efficacy both as a single agent and in combination with other cancer therapies.

Pharmacological Interactions and Combination Strategies with Pi3k|a in 21 Preclinical

Synergy with Conventional Cytotoxic Chemotherapeutic Agents

The combination of PI3K inhibitors with traditional cytotoxic chemotherapy is a strategy aimed at enhancing the efficacy of these established agents. tandfonline.com Activation of the PI3K pathway has been implicated in resistance to chemotherapy. oncotarget.comdovepress.com Preclinical studies have shown that inhibiting the PI3K pathway can sensitize cancer cells to the cytotoxic effects of various chemotherapeutic drugs. oncotarget.comoncotarget.com

For instance, in preclinical models of triple-negative breast cancer (TNBC), the pan-PI3K inhibitor BKM120 has been shown to synergize with the anti-mitotic agent eribulin. oncotarget.com This combination led to a significant reduction in tumor growth in patient-derived xenograft (PDX) models, accompanied by enhanced mitotic arrest and apoptosis. oncotarget.com Similarly, in gastric cancer cells, the dual PI3K/mTOR inhibitor PI103 demonstrated synergistic effects with 5-fluorouracil (B62378) (5-FU), particularly in cells with PIK3CA mutations. tandfonline.com This synergy was associated with reduced levels of thymidylate synthase and E2F1 proteins, increased DNA damage, and enhanced apoptosis. tandfonline.com

In neuroendocrine cervical carcinoma models, the combination of the PI3K inhibitor BEZ235 with genotoxic agents like etoposide (B1684455) and cisplatin (B142131) resulted in a synergistic inhibition of cell proliferation and a significant increase in apoptosis. nih.gov The triple combination of etoposide, cisplatin, and BEZ235 was particularly effective, leading to a dramatic reduction in cell viability. nih.gov Furthermore, preclinical evidence suggests that PI3K inhibition can enhance the antitumor activity of cisplatin in certain PTEN-deficient models. oncotarget.com

The table below summarizes key preclinical findings on the synergy between PI3K inhibitors and conventional cytotoxic chemotherapeutic agents.

| Cancer Model | PI3K Inhibitor | Chemotherapeutic Agent(s) | Key Findings |

| Triple-Negative Breast Cancer (TNBC) | BKM120 | Eribulin | Synergistic reduction in tumor growth, enhanced mitotic arrest and apoptosis in PDX models. oncotarget.com |

| Gastric Cancer (PIK3CA mutant) | PI103 | 5-Fluorouracil (5-FU) | Synergistic cytotoxicity, reduced TS and E2F1 protein levels, increased DNA damage and apoptosis. tandfonline.com |

| Neuroendocrine Cervical Carcinoma | BEZ235 | Etoposide, Cisplatin | Synergistic inhibition of cell proliferation and increased apoptosis. nih.gov |

| Childhood Neuroblastoma | Alpelisib (B612111) (BYL719) | Cisplatin, Vincristine, Doxorubicin (B1662922) | Variable synergistic, additive, and antagonistic effects were observed. researchgate.net |

| Paclitaxel-Resistant Endometrial Cancer | Alpelisib | Eribulin | Synergistically suppressed proliferation and overcame paclitaxel (B517696) resistance. mdpi.com |

Potentiation with Other Targeted Therapeutic Modalities

The complexity of cancer cell signaling often involves redundant or compensatory pathways. Therefore, combining PI3K inhibitors with other targeted therapies is a rational approach to achieve a more comprehensive blockade of oncogenic signaling and to overcome resistance.

MEK/ERK Pathway Inhibitors

The RAS-RAF-MEK-ERK (MAPK) and PI3K pathways are two critical signaling cascades that are frequently co-activated in cancer and can exhibit crosstalk. smw.chnih.gov Preclinical evidence strongly supports the combination of PI3K and MEK inhibitors to achieve synergistic antitumor effects. mdpi.comaacrjournals.org

In preclinical models of colorectal cancer with concurrent KRAS/BRAF and PIK3CA/PTEN alterations, the dual blockade of MEK and mTORC1/2 (a downstream effector of PI3K) resulted in synergistic antiproliferative effects. aacrjournals.org Interestingly, a significant pro-apoptotic response to this combination was observed specifically in TP53 wild-type models. aacrjournals.org Similarly, in rhabdomyosarcoma preclinical models, the combination of the mTORC1/2 inhibitor AZD8055 and the MEK inhibitor AZD6244 demonstrated synergistic growth inhibition both in vitro and in vivo. aacrjournals.org This combination effectively blocked the reciprocal activation of the respective pathways. aacrjournals.org

Studies in neuroblastoma models have also shown that combinations of MEK inhibitors with inhibitors of the PI3K/AKT/mTOR pathway are effective. mdpi.com The rationale for this combination is further supported by findings that MEK inhibitor monotherapy often leads to the activation of the PI3K pathway as a resistance mechanism.

The following table summarizes key preclinical findings on the combination of PI3K pathway inhibitors with MEK/ERK pathway inhibitors.

| Cancer Model | PI3K Pathway Inhibitor | MEK/ERK Pathway Inhibitor | Key Findings |

| Colorectal Cancer (KRAS/BRAF & PIK3CA/PTEN altered) | MLN0128 (mTORC1/2 inhibitor) | PD901 | Synergistic antiproliferative effects; marked apoptosis in TP53 wild-type models. aacrjournals.org |

| Rhabdomyosarcoma | AZD8055 (mTORC1/2 inhibitor) | AZD6244 | Synergistic growth inhibition in vitro and in vivo; blockade of reciprocal pathway activation. aacrjournals.org |

| Neuroblastoma | PI3K/AKT/mTOR inhibitors | MEK inhibitors | Effective combination in preclinical models. mdpi.com |

| Colorectal Cancer | Gedatolisib (PI3K inhibitor) | Palbociclib (B1678290) (CDK4/6 inhibitor) | Strong synergistic effect in multiple CRC cell lines, regardless of mutation status. mdpi.com |

mTOR Inhibitors (Rapamycin Analogs, ATP-Competitive Inhibitors)

Given that mTOR is a key downstream component of the PI3K/AKT pathway, combination strategies involving direct mTOR inhibitors are of significant interest. Dual PI3K/mTOR inhibitors, which target both kinases, have been developed to provide a more complete shutdown of the pathway. aacrjournals.org

In preclinical studies, dual PI3K/mTOR inhibitors like NVP-BEZ235 and GDC-0980 have demonstrated growth reduction in various cancer cell lines and xenograft models. aacrjournals.org In endometrial cancer cells, the greatest sensitivity to NVP-BEZ235 was seen in those with PIK3CA and/or PTEN mutations. aacrjournals.org The combination of a dual PI3K/mTOR inhibitor with 5-FU in gastric cancer cells showed synergistic effects, particularly in PIK3CA mutant cells. tandfonline.com

The use of second-generation mTOR inhibitors that target both mTORC1 and mTORC2, such as AZD8055 and OSI-027, has also shown promise in preclinical models, including endometrial cancer, by inducing dose-dependent growth inhibition. aacrjournals.org Combining a PI3K inhibitor with a dual PI3K/mTOR inhibitor has also been explored. For instance, in KRAS-mutant non-small cell lung cancer (NSCLC), the combination of the HSP90 inhibitor ganetespib (B611964) (which impacts the PI3K pathway) with a dual PI3K/mTOR inhibitor resulted in superior cytotoxic activity and enhanced antitumor efficacy in a xenograft model. aacrjournals.org

The table below presents key preclinical findings on the combination of PI3K inhibitors with mTOR inhibitors.

| Cancer Model | PI3K Inhibitor/Strategy | mTOR Inhibitor | Key Findings |

| Endometrial Cancer (PIK3CA/PTEN mutant) | N/A (dual inhibitor) | NVP-BEZ235 (dual PI3K/mTOR) | Reduced cell growth; greatest sensitivity in mutant cells. aacrjournals.org |

| Gastric Cancer (PIK3CA mutant) | N/A (dual inhibitor) | PI103 (dual PI3K/mTOR) | Synergistic with 5-FU, leading to reduced tumor growth. tandfonline.com |

| Endometrial Cancer | N/A (mTORC1/2 inhibitors) | AZD8055, OSI-027 | Dose-dependent growth inhibition. aacrjournals.org |

| KRAS-mutant NSCLC | Ganetespib (HSP90 inhibitor) | Dual PI3K/mTOR inhibitor | Superior cytotoxic activity and enhanced antitumor efficacy. aacrjournals.org |

HSP90 Inhibitors

Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous client proteins, including key components of the PI3K/AKT signaling pathway such as AKT itself. frontiersin.orgnih.gov Therefore, inhibiting HSP90 can lead to the degradation of these client proteins and disrupt PI3K pathway signaling. frontiersin.org

Preclinical studies have demonstrated the potential of combining PI3K pathway inhibitors with HSP90 inhibitors. In colorectal cancer cells, the combination of the PI3K/mTOR inhibitor PI-103 with the HSP90 inhibitor 17-AAG enhanced sensitivity to TRAIL-induced apoptosis. nih.gov This suggests that dual targeting of these pathways can overcome resistance to apoptosis-inducing agents.

The HSP90 inhibitor ganetespib has been shown to destabilize multiple oncogenic signaling pathways simultaneously, including the PI3K/AKT pathway. aacrjournals.org In KRAS-mutant NSCLC, combining ganetespib with a dual PI3K/mTOR inhibitor led to superior cytotoxic activity. aacrjournals.org This is because many downstream effectors of KRAS signaling are clients of HSP90. aacrjournals.org Preclinical studies with the HSP90 inhibitor PU-H71 have also shown that it disrupts multiple signaling pathways, including PI3K/Akt, leading to antitumor activity. frontiersin.org

The following table summarizes key preclinical findings on the combination of PI3K pathway inhibitors with HSP90 inhibitors.

| Cancer Model | PI3K Pathway Inhibitor | HSP90 Inhibitor | Key Findings |

| Colorectal Cancer | PI-103 (PI3K/mTOR inhibitor) | 17-AAG | Increased sensitivity to TRAIL-induced apoptosis. nih.gov |

| KRAS-mutant NSCLC | Dual PI3K/mTOR inhibitor | Ganetespib | Superior cytotoxic activity and enhanced antitumor efficacy. aacrjournals.org |

| Various Cancers | N/A | PU-H71 | Disruption of PI3K/Akt signaling, leading to antitumor activity. frontiersin.org |

| Burkitt Lymphoma | N/A | HSP90 inhibitors | Suppression of PI3K/AKT/mTOR signaling and antitumor activity. frontiersin.org |

CDK Inhibitors

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and the PI3K pathway can influence cell cycle progression. oncotarget.com Preclinical data suggest a synergistic relationship between inhibitors of the PI3K pathway and CDK4/6 inhibitors. targetedonc.com

In preclinical models of breast cancer, particularly those with PIK3CA mutations, CDK4/6 inhibitors have been shown to sensitize cancer cells to the effects of PI3K inhibitors. mdpi.com A phase Ib/II trial was initiated based on preclinical evidence of synergy between the CDK4/6 inhibitor LEE011 and the PI3K alpha inhibitor BYL719 in ER+/HER2- breast cancer. targetedonc.com The combination of these agents is thought to provide a more potent blockade of cell proliferation.

In colorectal cancer models, a strong synergistic effect was observed between the CDK4/6 inhibitor palbociclib and the PI3K inhibitor gedatolisib, irrespective of the mutational status. mdpi.com Similarly, the combination of alpelisib and the CDK4/6 inhibitor abemaciclib (B560072) has shown synergistic effects in CRC models. mdpi.com These findings highlight the potential of dual PI3K and CDK4/6 inhibition as a therapeutic strategy.

The table below presents key preclinical findings on the combination of PI3K inhibitors with CDK inhibitors.

| Cancer Model | PI3K Inhibitor | CDK Inhibitor | Key Findings |

| ER+/HER2- Breast Cancer | BYL719 (Alpelisib) | LEE011 (Ribociclib) | Preclinical synergy supported the initiation of a clinical trial. targetedonc.com |

| PIK3CA mutant Breast Cancer | PI3K inhibitors | CDK4/6 inhibitors | Sensitization of cancer cells to PI3K inhibition. mdpi.com |

| Colorectal Cancer | Gedatolisib | Palbociclib | Strong synergistic effect in multiple cell lines. mdpi.com |

| Colorectal Cancer | Alpelisib | Abemaciclib | Synergistic effects in CRC models. mdpi.com |

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA mutations. dovepress.com There is a growing body of preclinical evidence suggesting a synergistic interaction between PARP inhibitors and PI3K inhibitors. mdpi.com

The rationale for this combination is based on the observation that the PI3K-Akt pathway can regulate DNA damage response and HR repair. mdpi.com Inhibition of the PI3K pathway has been shown to downregulate BRCA1/2 expression and impair HR repair, thereby inducing a "BRCAness" phenotype and sensitizing tumor cells to PARP inhibitors. nih.gov

In preclinical models of ovarian cancer with wild-type PIK3CA, the combination of the PI3K inhibitor BKM120 and the PARP inhibitor olaparib (B1684210) effectively synergized to block cell growth. nih.gov This was associated with attenuated PI3K/AKT/mTOR signaling and impaired DNA damage response. nih.gov Similar synergistic effects have been observed in preclinical models of breast and prostate cancer. mdpi.comnih.gov The combination of PARP inhibitors with drugs targeting the PI3K pathway, such as the AKT inhibitor ipatasertib, is currently being explored in clinical trials. mdpi.com

The table below summarizes key preclinical findings on the combination of PI3K inhibitors with PARP inhibitors.

| Cancer Model | PI3K Inhibitor | PARP Inhibitor | Key Findings |

| Ovarian Cancer (wild-type PIK3CA) | BKM120 | Olaparib | Synergistic growth inhibition, attenuated PI3K signaling, and impaired DNA damage response. nih.gov |

| Prostate Cancer | PI3K pathway inhibitors | PARP inhibitors | Preclinical evidence of efficacy for the combination. mdpi.com |

| Ovarian Cancer | Buparlisib | Olaparib | Significant inhibition of cellular proliferation in cellular models. frontiersin.org |

| Breast Cancer | PI3K inhibitors | PARP inhibitors | Synergistic effects observed in preclinical studies. nih.gov |

Epigenetic Modulators (e.g., HDAC Inhibitors, DNMT Inhibitors)

The interplay between the PI3K pathway and epigenetic regulators is a critical area of cancer research. Preclinical studies have shown that combining PI3K inhibitors with epigenetic modulators, such as Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors, can lead to synergistic antitumor effects.

HDAC Inhibitors: The combination of PI3K and HDAC inhibitors has demonstrated promising anti-cancer activity in various preclinical models. mdpi.com This strategy is based on the rationale that simultaneous blockade of these two pathways can overcome the limitations of single-agent therapy. nih.gov For instance, the dual PI3K/HDAC inhibitor CUDC-907 (Fimepinostat) has been shown to potently inhibit neuroblastoma growth by targeting both pathways, leading to the inhibition of MYCN and an increase in histone acetylation. mdpi.com In head and neck squamous cell carcinoma (HNSCC) models, combining PI3K-mTOR inhibitors (like BEZ235 or BKM120) with HDAC inhibitors (such as vorinostat (B1683920) or LBH589) resulted in a significant enhancement of cytotoxicity in vitro. researchgate.net This synergistic effect is linked to sustained AKT inhibition and the accumulation of reactive oxygen species (ROS). researchgate.net Similarly, in cutaneous T-cell lymphoma (CTCL), where HDAC inhibitors are an approved therapy, preclinical data suggest that combining them with PI3K inhibitors could be beneficial. spandidos-publications.com Studies have shown that the pan-HDAC inhibitor vorinostat can sensitize CTCL cells to PI3K inhibition. spandidos-publications.com Resistance to HDAC inhibitors is often associated with the activation of survival pathways like PI3K, further supporting the rationale for this combination approach to achieve synergistic cytotoxicity. nih.gov

DNMT Inhibitors: Preclinical research also supports the combination of PI3K inhibitors with DNMT inhibitors. Aberrant DNA methylation can silence tumor suppressor genes like PTEN, leading to hyperactivation of the PI3K/AKT pathway. sci-hub.se Treatment with the DNMT inhibitor decitabine (B1684300) has been found to increase PTEN expression and consequently reduce AKT signaling in preclinical models of breast cancer. sci-hub.se In nasopharyngeal carcinoma cell lines that became resistant to the PI3K/mTOR inhibitor BEZ235, low expression of PTEN due to promoter hypermethylation was observed. sci-hub.se The addition of decitabine could modestly re-sensitize these resistant cells to the PI3K inhibitor. sci-hub.senih.gov Further studies have suggested a potential role for the PLK1 inhibitor volasertib (B1683956) in overcoming resistance to hypomethylating agents (HMAs) by suppressing DNMTs and the PI3K/AKT/mTOR pathway. biomolther.org

| Combination Agent Class | Specific Inhibitors (Preclinical) | Cancer Model | Key Preclinical Findings | Citations |

| HDAC Inhibitors | CUDC-907 (dual PI3K/HDACi) | Neuroblastoma | Potently inhibits tumor growth by inhibiting PI3K signaling and HDACs; inhibits MYCN. | mdpi.com |

| PI3K-mTOR inhibitors (BEZ235, BKM120) + HDAC inhibitors (vorinostat, LBH589) | Head and Neck Squamous Cell Carcinoma | Marked enhancement of cytotoxicity in vitro; combination inhibited tumor growth in vivo. | researchgate.net | |

| Vorinostat + PI3K inhibitors | Cutaneous T-cell Lymphoma | Vorinostat sensitized primary patient cells to PI3K inhibition. | spandidos-publications.com | |

| Panobinostat + PI3K inhibitors | General Cancer Models | Combination results in synergistic cytotoxicity, potentially through increased ROS. | nih.gov | |

| DNMT Inhibitors | Decitabine + BEZ235 (PI3K/mTORi) | Nasopharyngeal Carcinoma | Decitabine modestly re-sensitized BEZ235-refractory cells characterized by PTEN promoter hypermethylation. | sci-hub.senih.gov |

| Decitabine + mTOR inhibitors (sirolimus, everolimus) | Colorectal Cancer | Preclinical studies suggest synergistic anti-tumorigenic activity. | sci-hub.se | |

| Volasertib | HMA-Resistant Leukemia/MDS | Inhibited proliferation of HMA-resistant cells via suppression of DNMTs and PI3K/AKT/mTOR pathway. | biomolther.org |

EGFR/HER2 Inhibitors

Activation of the PI3K pathway is a well-established mechanism of resistance to therapies targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). tandfonline.comoncotarget.com Consequently, combining PI3K inhibitors with EGFR or HER2 inhibitors is a rational strategy explored in numerous preclinical studies to overcome or delay resistance. nih.govnih.gov

In HER2-positive (HER2+) breast cancer models, activating mutations in PIK3CA (the gene encoding the p110α subunit of PI3K) can confer resistance to anti-HER2 therapies. mdpi.com Preclinical studies have demonstrated that combining PI3K inhibitors with anti-HER2 agents is synergistic in cells resistant to HER2-targeted therapy. tandfonline.com For example, the combination of isoform-specific PI3K inhibitors like alpelisib or copanlisib (B1663552) with trastuzumab or the HER2 kinase inhibitor tucatinib (B611992) effectively inhibited colony formation and downstream signaling in trastuzumab-resistant and PIK3CA-mutant HER2+ breast cancer cell lines. aacrjournals.orgnih.gov This suggests that directly blocking the PI3K pathway is a crucial determinant of response to anti-HER2 regimens in resistant cancers. aacrjournals.org

Similarly, in models of EGFR-mutant non-small-cell lung cancer (NSCLC) resistant to EGFR tyrosine kinase inhibitors (TKIs), maintained activity of the PI3K/Akt/mTOR pathway is a common finding. nih.govcapes.gov.br Preclinical experiments show that PI3K inhibitors can act synergistically with EGFR TKIs like gefitinib (B1684475) and erlotinib (B232) to overcome this resistance. dovepress.com The combination of EGFR and PI3K pathway inhibitors often leads to superior anti-tumor effects compared to monotherapy. nih.gov

| Combination Agent Class | Specific Inhibitors (Preclinical) | Cancer Model | Key Preclinical Findings | Citations |

| HER2 Inhibitors | Alpelisib/Copanlisib + Trastuzumab/Tucatinib | HER2+ Breast Cancer | Combination more effectively inhibited colony formation and downstream signaling than single agents; effective in trastuzumab-resistant and PIK3CA-mutant models. | aacrjournals.orgnih.gov |

| PI3K inhibitors + Anti-HER2 agents | HER2+ Breast Cancer | Synergistic effects observed in cells/tumors resistant to anti-HER2 therapy. | tandfonline.com | |

| PF-04691502/PF-05212384 (PI3K-mTORi) + Dacomitinib (pan-HER TKI) | Patient-Derived Xenografts (LADC) | Combination showed antitumor activity in PTEN-deficient models. | oncotarget.com | |

| EGFR Inhibitors | Buparlisib + Gefitinib | EGFR TKI-resistant NSCLC | Combination demonstrated potential antitumor activity. | dovepress.com |

| PI3K inhibitors + EGFR inhibitors | Head and Neck Squamous Cell Carcinoma | Combination leads to superior anti-tumor effects compared to monotherapy. | nih.gov |

BRAF/MEK Inhibitors

The co-activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways is a hallmark of several cancers, most notably melanoma. nih.gov Resistance to BRAF inhibitors (BRAFi) or MEK inhibitors (MEKi) frequently involves the compensatory activation of the PI3K pathway, providing a strong rationale for dual blockade. frontiersin.orgnih.govaacrjournals.org

Preclinical studies in BRAF-mutant melanoma have consistently shown that combining PI3K pathway inhibitors with BRAFi or MEKi results in synergistic growth inhibition and can overcome both intrinsic and acquired resistance. nih.govfrontiersin.org For instance, combining a PI3K inhibitor (ZSTK474) or a dual PI3K/mTOR inhibitor (BEZ235) with vemurafenib (B611658) (BRAFi) or selumetinib (B1684332) (MEKi) enhanced the inhibition of cell proliferation in BRAF-mutant melanoma cell lines. frontiersin.org In pancreatic cancer models, which frequently harbor KRAS mutations, the concurrent inhibition of PI3K (with GDC0941) and MEK (with AZD6244) also resulted in synergistic inhibition of tumor cell growth and induction of apoptosis, regardless of KRAS mutation status. plos.org

In colorectal cancer models with both KRAS and PIK3CA mutations, cells were resistant to PI3K inhibitors alone, but combined therapy with MEK inhibitors led to growth suppression and apoptosis. mdpi.com The combination of the PI3K inhibitor GDC-0941 and the MEK inhibitor GDC-0973 resulted in apoptosis and growth inhibition in BRAF and KRAS mutated xenograft tumor models. mdpi.com These findings underscore the high degree of cross-talk between the two pathways and support the clinical investigation of combination strategies. nih.govnih.gov

| Combination Agent Class | Specific Inhibitors (Preclinical) | Cancer Model | Key Preclinical Findings | Citations |

| BRAF/MEK Inhibitors | ZSTK474 (PI3Ki)/BEZ235 (PI3K/mTORi) + Vemurafenib (BRAFi)/Selumetinib (MEKi) | BRAF-mutant Melanoma | Combined inhibition enhanced suppression of cell proliferation and overcame resistance. | frontiersin.org |

| SAR260301 (PI3Kβi) + Vemurafenib (BRAFi)/Selumetinib (MEKi) | PTEN-deficient/BRAF-mutant Melanoma | Synergistic antitumor activity observed in xenograft models. | researchgate.net | |

| GDC0941 (PI3Ki) + AZD6244 (MEKi) | Pancreatic Cancer | Synergistic inhibition of cell growth and induction of apoptosis in cell lines and xenografts. | plos.org | |

| NVP-BKM120 (PI3Ki) + PD-0325901 (MEKi) | KRAS-mutant Colorectal Cancer | Combination induced tumor regression in a mouse model. | mdpi.com | |

| PF-04691502 (PI3K/mTORi) + PD-0325901 (MEKi) | KRAS-mutant/PTEN-deleted Ovarian Cancer | Dual inhibition showed significant in vivo efficacy in a genetically engineered mouse model. | mdpi.com |

Combinatorial Approaches with Immunotherapy Agents in Preclinical Models

The PI3K pathway plays a pivotal role in regulating the tumor microenvironment (TME) and anti-tumor immunity. mdpi.com Its activation is often associated with an immunosuppressive TME, making PI3K inhibitors attractive partners for various immunotherapy agents. ascopubs.orgfrontiersin.org

Immune Checkpoint Blockade Therapies (e.g., PD-1/PD-L1, CTLA-4)

Preclinical evidence strongly supports combining PI3K inhibitors with immune checkpoint inhibitors (ICIs) to enhance anti-tumor responses.

PD-1/PD-L1 Blockade: The PI3K pathway can regulate the expression of PD-L1 on tumor cells. mdpi.comfrontiersin.org Loss of the tumor suppressor PTEN, which leads to PI3K pathway activation, is associated with increased PD-L1 expression and a reduction in T-cell proliferation and survival. frontiersin.org Preclinical studies have shown that inhibiting the PI3K pathway can reduce tumor PD-L1 expression and sensitize tumors to anti-PD-1/PD-L1 therapy. mdpi.com In a mouse model of breast cancer, combining a pan-PI3K inhibitor with an anti-PD-1 antibody led to significantly smaller tumor volumes than either agent alone. frontiersin.org Furthermore, PI3Kγ inhibition, in particular, has been shown to reprogram the TME by reducing the infiltration of myeloid-derived suppressor cells (MDSCs), thereby sensitizing resistant tumors to ICI treatment. frontiersin.orgmdpi.com

CTLA-4 Blockade: The combination of PI3K inhibition with anti-CTLA-4 therapy has also shown promise. In preclinical models of PTEN-loss melanoma, combining a PI3Kβ inhibitor with an anti-CTLA-4 agent improved the efficacy of the immunotherapy. mdpi.com A triple blockade strategy, combining inhibitors against PD-1, CTLA-4, and PI3K, has been shown in preclinical studies to reshape the TME and enhance T-cell-mediated tumor regression. ascopubs.orgfrontiersin.org

| Combination Agent Class | Specific Inhibitors (Preclinical) | Cancer Model | Key Preclinical Findings | Citations |

| PD-1/PD-L1 Inhibitors | Pan-PI3K inhibitor + Anti-PD-1 antibody | Breast Cancer (PyMT model) | Combination led to significantly smaller mean tumor volume compared to monotherapies. | frontiersin.org |

| Gedatolisib (PI3K/mTORi) + ICIs | TNBC | Induced substantial cancer growth inhibition and greater activation of T-cells, NK-cells, and dendritic cells. | mdpi.com | |

| PI3Kγ inhibitor + Anti-PD-1 antibody | Breast Cancer (4T1 model) | Combination significantly inhibited tumor growth compared to ICI alone. | frontiersin.org | |

| CTLA-4 Inhibitors | PI3Kβ inhibitor + Anti-CTLA-4 agent | PTEN-loss Melanoma | Improved the efficacy of immunotherapy. | mdpi.com |

| Triple Blockade (PI3Ki + Anti-PD-1 + Anti-CTLA-4) | Head and Neck Squamous Cell Carcinoma, TNBC | Enhanced T-cell–mediated tumor regression and reshaped the tumor microenvironment. | ascopubs.orgfrontiersin.org |

Adoptive Cell Therapies (e.g., CAR-T Cells)

The persistence and efficacy of Chimeric Antigen Receptor (CAR)-T cells can be limited by T-cell differentiation and exhaustion. The PI3K/AKT pathway is a key regulator of T-cell biology, and its inhibition has emerged as a strategy to enhance CAR-T cell products. mdpi.comspringermedizin.de

Preclinical studies have shown that transient inhibition of the PI3K pathway during the ex vivo manufacturing process of CAR-T cells can generate a less differentiated, more memory-like T-cell phenotype. springermedizin.de For example, using the PI3K inhibitor LY294002 during the expansion of CD33-targeted CAR-T cells resulted in a product with increased persistence and enhanced anti-tumor efficacy in a mouse model of acute myeloid leukemia (AML). springermedizin.de Similarly, treatment with an AKT inhibitor promoted a central memory phenotype in CD19 CAR-T cells, leading to higher anti-tumor efficacy in B-cell acute lymphoblastic leukemia (B-ALL) xenograft models. springermedizin.de These enhanced CAR-T cells show reduced markers of exhaustion and greater in vivo efficacy, providing a strong rationale for incorporating PI3K pathway inhibitors into CAR-T cell manufacturing protocols. mdpi.commdpi.com

| Combination Agent Class | Specific Inhibitors (Preclinical) | Therapeutic Model | Key Preclinical Findings | Citations |

| CAR-T Cells | LY294002 (PI3Ki) | CD33 CAR-T for AML | Ex vivo treatment led to a less differentiated T-cell phenotype, increased persistence, and enhanced anti-tumor efficacy in vivo. | springermedizin.de |

| AKT inhibitor VIII | CD19 CAR-T for B-ALL | Increased number of CAR-T cells with a memory phenotype and higher anti-tumor efficacy in xenograft models. | springermedizin.de | |

| CAL-101 (PI3Kδi) | mesoCAR-T for Solid Tumors | Promoted a more naïve T-cell phenotype, reduced exhaustion markers, and enhanced anti-tumor efficacy. | springermedizin.de | |

| bb007 (PI3Ki) | Ide-cel for Multiple Myeloma | Used during manufacturing to enrich the drug product for memory-like T cells. | targetedonc.com |

Oncolytic Viruses

Oncolytic viruses (OVs) selectively replicate in and destroy cancer cells, while also stimulating an anti-tumor immune response. However, some tumors are resistant to virotherapy. Preclinical studies have demonstrated that PI3K inhibitors can sensitize resistant tumors to the lytic effects of OVs. jci.org

In one study, tumor cells that had acquired resistance to an oncolytic adenovirus could be re-sensitized by treatment with PI3K inhibitors. jci.org The combination of PI3K inhibition with OVs can also potentiate anti-tumor immunity. For example, in a glioblastoma mouse model, combining an oncolytic virus with PI3K inhibition and anti-PD-1 treatment resulted in increased antitumor immune memory. nih.gov Furthermore, treatment with an oncolytic herpes simplex virus (oHSV) was found to sensitize tumor cells to PI3K/Akt inhibitors by enhancing AKT activation, suggesting a bidirectional synergy. mdpi.com Another mechanism involves PI3Kδ-selective inhibitors, which could improve the systemic delivery of OVs to tumors by inhibiting their uptake by macrophages. mdpi.com

| Combination Agent Class | Specific Inhibitors (Preclinical) | Cancer Model | Key Preclinical Findings | Citations |

| Oncolytic Viruses | PI3K inhibitors | Adenovirus-resistant tumors | Sensitized resistant tumors to virotherapy. | jci.org |

| PI3K inhibition + Anti-PD-1 | Glioblastoma (mouse model) | Combination with oncolytic virus resulted in increased antitumor immune memory. | nih.gov | |

| LY294002, GDC-0941, BEZ235 (PI3K/mTORi) + oHSV | General Cancer Models | oHSV sensitized tumor cells to PI3K inhibitors through enhanced Akt activation. | mdpi.com | |

| PI3Kδ-selective inhibitors + OVs | Systemic Delivery Models | Could improve systemic OV delivery to tumors by preventing attachment to macrophages. | mdpi.com |

Mechanisms Underlying Synergistic, Additive, and Antagonistic Interactions

The therapeutic efficacy of targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival, can be significantly influenced by interactions with other signaling networks within cancer cells. nih.gov Preclinical research into the specific PI3K alpha (PI3Kα) inhibitor, PI3Kα-IN-21, and other agents in its class, such as alpelisib (BYL719), has illuminated the molecular mechanisms that determine whether combination strategies will result in synergistic, additive, or antagonistic effects. medchemexpress.comcam.ac.uk PI3Kα-IN-21 is known to inhibit cancer cell activity by targeting the PI3K/Akt/mTOR pathway. medchemexpress.com Understanding these underlying mechanisms is crucial for designing rational and effective combination therapies.

A primary mechanism driving synergistic interactions is the dual blockade of interconnected signaling pathways that cancer cells use to survive and proliferate. Cancer cells often exhibit remarkable adaptability, and inhibiting a single pathway can lead to the activation of alternative, compensatory signaling routes, a common mechanism of resistance. cam.ac.uk

Synergistic Interactions through Dual Pathway Inhibition

PI3K and RAS/MEK/ERK Pathway: There is extensive crosstalk between the PI3K/AKT/mTOR and the RAS/MEK/ERK pathways. oatext.com Inhibition of one pathway can lead to the compensatory upregulation of the other, limiting the therapeutic effect of a single agent. Preclinical studies have shown that combining a PI3Kα inhibitor with a MEK inhibitor can lead to synergistic anti-tumor effects in various cancer models, including head and neck squamous cell carcinoma (HNSCC). oatext.comdovepress.com In some HNSCC cell lines, treatment with a PI3K inhibitor alone did not fully suppress the RAS-MEK-ERK pathway; however, the addition of a MEK inhibitor resulted in a synergistic reduction in cell viability. oatext.com This suggests that in some tumors, co-dependence on both pathways is a key vulnerability that can be exploited with combination therapy. oatext.com

PI3K and CDK4/6 Inhibition: A strong rationale exists for combining PI3K inhibitors with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. mdpi.com The PI3K pathway and the cell cycle machinery are intricately linked. Preclinical studies in colorectal cancer (CRC) and breast cancer models have demonstrated that combining the PI3Kα inhibitor alpelisib with a CDK4/6 inhibitor like ribociclib (B560063) or palbociclib results in synergistic anti-proliferative effects. cam.ac.ukmdpi.com This combination can prevent resistance and induce a more profound cell cycle arrest than either agent alone. mdpi.com The synergy is achieved by simultaneously inhibiting proliferative signals from the PI3K pathway and directly halting cell cycle progression, leading to a more comprehensive suppression of tumor growth. mdpi.com The combination of alpelisib and ribociclib has shown synergistic effects across CRC cell lines with different mutational statuses, indicating a broad potential applicability. mdpi.com

PI3K and PARP Inhibition: A compelling mechanistic rationale supports the combination of PI3K inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors. cam.ac.uk Inhibition of the PI3K pathway has been shown to downregulate the expression of BRCA1/2 genes, which are crucial for homologous recombination, a major DNA repair pathway. cam.ac.uk This induced "BRCAness" sensitizes cancer cells to PARP inhibitors, which are particularly effective in cells with deficient DNA repair mechanisms. cam.ac.uk This synthetic lethal interaction provides a clear mechanism for synergy, and the combination of alpelisib with the PARP inhibitor olaparib has shown promise in preclinical and early clinical settings. cam.ac.uk

PI3K and Chemotherapy: Preclinical data also support the combination of PI3K inhibitors with traditional chemotherapy agents. In liposarcoma models, the dual PI3K/mTOR inhibitor PI-103 was shown to strongly synergize with the growth-inhibitory effects of doxorubicin and cisplatin. genecards.org Similarly, combining the PI3Kα inhibitor alpelisib with eribulin, a mitotic inhibitor, synergistically suppressed the proliferation of paclitaxel-resistant endometrial cancer cells. mdpi.com The mechanism appears to involve the PI3K inhibitor preventing the cell from repairing the damage induced by chemotherapy, thereby enhancing cell death. genecards.orgmdpi.com

Mechanisms of Resistance and Antagonistic Interactions

Antagonistic or less-than-additive interactions can occur if the combined agents have overlapping downstream effects or if one agent negates the action of the other. More commonly, resistance to PI3K inhibitor combinations arises from the activation of other bypass pathways not targeted by the combination. For instance, in some HNSCC models, even the dual inhibition of PI3K and MEK pathways did not produce a synergistic effect, suggesting that other, yet unknown, compensatory mechanisms were at play. oatext.com

Furthermore, intrinsic resistance to PI3K inhibitors, even in tumors with activating PIK3CA mutations, can limit the efficacy of combinations. This can be due to the activation of parallel signaling pathways like the mTOR pathway, which may not be fully inhibited by a PI3Kα-specific agent. cam.ac.uk In some cases, feedback loops can reactivate the PI3K pathway itself. For example, some PI3K inhibitors can lead to a rebound in AKT phosphorylation over time, an effect that can sometimes be prevented by combination with other agents like dexamethasone (B1670325) or ibrutinib (B1684441) in certain hematologic malignancy models. wikipedia.org

The tables below summarize preclinical findings on the pharmacological interactions of PI3Kα inhibitors with other agents.

Table 1: Synergistic Interactions of PI3Kα Inhibitors in Preclinical Cancer Models

| Cancer Type | PI3Kα Inhibitor | Combination Agent | Key Mechanism of Synergy | Reference |

|---|---|---|---|---|

| Colorectal Cancer | Alpelisib | Ribociclib (CDK4/6 Inhibitor) | Simultaneous suppression of PI3K/AKT/mTOR pathway and cell cycle progression. | mdpi.com |

| Endometrial Cancer (Paclitaxel-Resistant) | Alpelisib | Eribulin (Mitotic Inhibitor) | Simultaneous inhibition of the PI3K pathway and mitosis. | mdpi.com |

| Head and Neck Squamous Cell Carcinoma | HS-173 | Trametinib (MEK Inhibitor) | Dual blockade of PI3K and compensatory Ras-MEK-ERK signaling. | oatext.com |

| Breast Cancer | Alpelisib | Olaparib (PARP Inhibitor) | PI3K inhibition downregulates BRCA1/2, inducing synthetic lethality with PARP inhibition. | cam.ac.uk |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Class / Target |

|---|---|

| PI3Kα-IN-21 | PI3Kα Inhibitor |

| Alpelisib (BYL719) | PI3Kα Inhibitor |

| Buparlisib (BKM120) | Pan-PI3K Inhibitor |

| Cisplatin | Chemotherapy |

| Dexamethasone | Corticosteroid |

| Doxorubicin | Chemotherapy |

| Eribulin | Mitotic Inhibitor |

| HS-173 | PI3Kα Inhibitor |

| Ibrutinib | BTK Inhibitor |

| Olaparib | PARP Inhibitor |

| Palbociclib | CDK4/6 Inhibitor |

| PI-103 | Dual PI3K/mTOR Inhibitor |

| Ribociclib | CDK4/6 Inhibitor |

Mechanisms of Resistance to Pi3k|a in 21 in Preclinical Models

Acquired Resistance Mechanisms

Acquired resistance emerges in tumors that are initially sensitive to treatment, following a period of drug exposure. This evolution is driven by the selective pressure of the inhibitor, leading to the outgrowth of cancer cell populations that have developed mechanisms to circumvent the drug's effects.

Activation of Compensatory and Bypass Signaling Pathways (e.g., MAPK, RTKs, IGF-1R)

One of the most common mechanisms of acquired resistance is the activation of alternative signaling pathways that can compensate for the inhibition of PI3Kα, thereby restoring downstream signals crucial for cell proliferation and survival.

MAPK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical parallel signaling cascade that regulates cell growth. In preclinical models of colorectal and chronic lymphocytic leukemia (CLL), acquired resistance to PI3K inhibitors has been associated with the activation of the MAPK pathway. aacrjournals.orgresearchgate.net For instance, in colorectal cancer cells made resistant to the PI3K inhibitor GDC-0941, increased secretion of the EGFR ligand amphiregulin led to enhanced EGFR/MAPK signaling, bypassing the PI3K blockade. researchgate.net Similarly, in CLL models, baseline activating mutations in MAPK pathway genes like MAP2K1 (MEK1), BRAF, and KRAS were associated with non-response to PI3Kδ inhibitors, and PI3K inhibition failed to suppress ERK phosphorylation in these resistant cells. aacrjournals.orgaacrjournals.orgmdpi.com

Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the PI3K/AKT axis can relieve negative feedback loops, leading to the transcriptional upregulation and activation of various RTKs. nih.govnih.gov Upon AKT inhibition, the FOXO transcription factors, which are normally suppressed by AKT, translocate to the nucleus and drive the expression of RTKs such as HER2, HER3, and Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.govnih.gov This RTK upregulation reactivates both the PI3K and MAPK signaling pathways, limiting the inhibitor's effectiveness. nih.govnih.gov In HER2-positive breast cancer models, blocking the PI3K pathway is a key determinant of response to anti-HER2 therapies, and preclinical studies show that combining PI3Kα inhibitors with HER2-targeted agents can overcome resistance. aacrjournals.org

IGF-1R Signaling: The IGF-1R pathway is a significant escape route. In a murine model of CLL, resistance to a PI3K-δ inhibitor was driven by a signaling switch mediated by the functional activation of IGF1R, leading to enhanced MAPK signaling. researchgate.netspringermedizin.defrontiersin.org Targeting IGF1R was shown to be an effective salvage strategy in these resistant tumors. researchgate.netspringermedizin.defrontiersin.org In breast cancer models, while hyper-activation of RTKs like EGFR, c-MET, and FGFR can restore cell viability suppressed by PI3Kα inhibitors, overexpression of IGF-1R was paradoxically associated with sensitivity in some contexts, highlighting the cell-type-specific nature of these resistance mechanisms. rcsi.com

| Compensatory Pathway | Key Molecules Involved | Preclinical Model | Finding | Reference(s) |

| MAPK Pathway | Amphiregulin, EGFR, MEK1, BRAF, KRAS | Colorectal Cancer, CLL | Secretion of EGFR ligands or mutations in MAPK genes activate the MAPK pathway, bypassing PI3K inhibition. | aacrjournals.orgresearchgate.netaacrjournals.org |

| RTK Upregulation | FOXO, HER2, HER3, FGFR | Breast Cancer | Inhibition of AKT leads to FOXO-mediated upregulation of RTKs, reactivating PI3K and MAPK signaling. | nih.govnih.govrcsi.com |

| IGF-1R Signaling | IGF-1R, MAPK | CLL, Breast Cancer | Activation of IGF-1R serves as a signaling switch to enhance MAPK activity and drive resistance. | researchgate.netspringermedizin.defrontiersin.org |

Genetic Alterations within the PI3K Pathway (e.g., PIK3CA Mutations, PTEN Loss, AKT Amplification)

Genomic evolution of the tumor under the selective pressure of PI3Kα inhibition can lead to secondary genetic events within the PI3K pathway itself, reactivating signaling downstream of the inhibited target.

PIK3CA Mutations: While primary PIK3CA mutations confer sensitivity to PI3Kα inhibitors, the emergence of secondary mutations in PIK3CA has been identified as a mechanism of acquired resistance. aacrjournals.orgspandidos-publications.comnih.govspandidos-publications.commdpi.com These secondary mutations can occur in the drug-binding pocket of p110α, reducing the affinity of orthosteric inhibitors like alpelisib (B612111) and inavolisib. spandidos-publications.commdpi.comcapes.gov.br For example, mutations at the Trp780 residue have been shown to drive resistance to both PI3Kα-selective and pan-PI3K inhibitors. aacrjournals.org Interestingly, novel allosteric PI3Kα inhibitors have been developed that can overcome resistance induced by these secondary mutations. aacrjournals.orgspandidos-publications.com

PTEN Loss: The tumor suppressor PTEN is a critical negative regulator of the PI3K pathway. Acquired loss of PTEN function is a well-documented mechanism of resistance to PI3Kα inhibitors in preclinical and clinical settings. aacrjournals.orgamegroups.orgresearchgate.netoaepublish.com In breast cancer models, loss of PTEN leads to resistance to the PI3Kα inhibitor BYL719 (alpelisib). amegroups.orgoaepublish.com Mechanistically, PTEN loss leads to an accumulation of PIP3 and a switch in dependency towards the p110β isoform of PI3K to maintain downstream signaling, thereby bypassing the need for p110α activity. amegroups.org This finding suggests that combined inhibition of PI3Kα and PI3Kβ could be a strategy to overcome PTEN-loss-mediated resistance. aacrjournals.orgamegroups.org

AKT Amplification and Mutations: As a major downstream effector of PI3K, alterations in AKT can also drive resistance. Activating mutations in AKT1 (e.g., E17K) and AKT amplification have been observed in patients who have developed resistance to PI3Kα inhibitors. aacrjournals.orgspandidos-publications.com In preclinical models, overexpression of AKT isoforms can confer resistance to PI3K inhibitors by maintaining downstream signaling independent of upstream PI3Kα activity. aacrjournals.org

| Genetic Alteration | Gene | Effect on Pathway | Preclinical Model | Finding | Reference(s) |

| Secondary Mutation | PIK3CA | Alters drug-binding pocket, reduces inhibitor affinity | Breast Cancer | Mutations (e.g., W780R) confer resistance to orthosteric inhibitors; can be overcome by allosteric inhibitors. | aacrjournals.orgspandidos-publications.comcapes.gov.br |

| Gene Loss | PTEN | Increases PIP3 levels, shifts dependency to PI3Kβ | Breast Cancer | Induces resistance to PI3Kα-specific inhibitors; sensitivity restored by dual α/β inhibition. | aacrjournals.orgamegroups.orgresearchgate.netoaepublish.com |

| Amplification/Mutation | AKT1 | Constitutive activation of downstream signaling | Breast Cancer | Activating mutations (e.g., E17K) emerge at progression and cause cross-resistance to PI3Kα inhibitors. | aacrjournals.orgspandidos-publications.com |

Upregulation of Drug Efflux Transporters

A non-genetic mechanism of resistance involves the increased expression of ATP-binding cassette (ABC) transporters, which function as cellular pumps that actively extrude therapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.

ABCG2 (BCRP) and ABCB1 (P-gp): Overexpression of the ABC transporters ABCG2 (Breast Cancer Resistance Protein) and ABCB1 (P-glycoprotein) has been shown to confer resistance to multiple PI3K inhibitors. researchgate.netnih.govnih.gov In various cancer cell lines, overexpression of ABCG2 was found to be a mechanism of resistance to the PI3K inhibitor PF-4989216 and the dual EGFR/PI3K inhibitor MTX-211. nih.gov Similarly, the efficacy of the dual PI3K/mTOR inhibitor samotolisib (B612162) (LY3023414) was substantially reduced in cancer cells overexpressing either ABCB1 or ABCG2. researchgate.net The PI3K/AKT pathway itself can regulate the expression of these transporters; for example, it can promote BCRP transcription. nih.gov Inhibition of these transporters can restore the intracellular concentration of the PI3K inhibitor and reverse resistance. researchgate.net

Cellular Adaptations and Phenotypic Plasticity (e.g., Epithelial-Mesenchymal Transition)

Cancer cells can undergo profound phenotypic changes to adapt to therapeutic pressure. One such change is the epithelial-mesenchymal transition (EMT), a developmental program that has been strongly linked to drug resistance.

Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their cell-cell adhesion and polarity to acquire a more migratory and invasive mesenchymal phenotype. In preclinical models of non-small cell lung cancer (NSCLC) and ovarian cancer, the acquisition of an EMT phenotype is associated with resistance to PI3K inhibitors. An EMT gene signature was found to predict resistance to both EGFR and PI3K/Akt pathway inhibitors in NSCLC cell lines. In paclitaxel-resistant ovarian cancer cells that had undergone EMT, resistance was found to be dependent on the PI3K pathway, and inhibiting PI3K could partially reverse the EMT phenotype and restore drug sensitivity. EMT can be a cause of both intrinsic and acquired resistance, often by activating alternative survival pathways.

Intrinsic Resistance Factors

Intrinsic, or de novo, resistance refers to the pre-existing characteristics of a tumor that make it non-responsive to a PI3Kα inhibitor from the outset of therapy. Identifying these factors is crucial for patient selection.

Baseline Molecular Signatures and Genetic Context Predicting Efficacy

The inherent genomic and transcriptomic landscape of a tumor is a key determinant of its sensitivity to PI3Kα inhibition.

Genetic Context: The efficacy of PI3K inhibitors is highly dependent on the genetic background of the cancer. While activating PIK3CA mutations are generally considered predictive of sensitivity, they are not always sufficient to guarantee a response. Co-occurring mutations, particularly in the MAPK pathway (e.g., KRAS, BRAF), can confer intrinsic resistance. Conversely, in some cancers, particularly those with wild-type PIK3CA, loss of the tumor suppressor PTEN can predict sensitivity to inhibitors targeting the p110β isoform of PI3K, as these tumors often become dependent on p110β for survival.

Gene Expression Signatures: Beyond single gene alterations, broader molecular signatures can predict inhibitor efficacy. In breast cancer, a gene expression signature associated with PIK3CA mutations was able to predict response to mTOR inhibitors, which act downstream of PI3K. Furthermore, a systematic functional screen identified that overexpression of PIM kinases can confer intrinsic resistance to the PI3Kα inhibitor BYL719 by maintaining downstream signaling in an AKT-independent manner. aacrjournals.org In non-small cell lung cancer, a 76-gene EMT signature was developed that robustly predicts intrinsic resistance to PI3K/Akt inhibitors. These findings highlight that the baseline expression profile of genes related to compensatory pathways and cellular phenotypes can be a powerful predictor of therapeutic outcome.

| Intrinsic Factor | Description | Preclinical Model | Finding | Reference(s) |

| Genetic Context | Pre-existing mutations in key oncogenic pathways. | Colorectal Cancer, PTEN-null tumors | Co-occurring KRAS or BRAF mutations can override sensitivity from PIK3CA mutations. PTEN loss can predict sensitivity to PI3Kβ inhibitors. | |

| Gene Expression | Baseline expression levels of specific genes or signatures. | Breast Cancer, NSCLC | Overexpression of PIM kinases or an EMT-related gene signature is associated with intrinsic resistance to PI3K inhibitors. | aacrjournals.org |

Contributions of the Tumor Microenvironment to Resistance

The tumor microenvironment (TME) plays a significant role in the development of resistance to PI3K inhibitors. The complex interplay between cancer cells and their surrounding stroma, immune cells, and extracellular matrix can create a protective niche that limits the efficacy of these targeted therapies.

One key mechanism involves the secretion of pro-survival factors by supporting cells within the TME. aacrjournals.org For instance, growth factors like Epidermal Growth Factor (EGF) and inflammatory cytokines such as Interleukin-6 (IL-6) can induce the upregulation of anti-apoptotic proteins like Bcl-2, masking the effects of PI3K/mTOR inhibitors. aacrjournals.org

The immune landscape within the TME is also a critical determinant of response. Activation of the PI3K pathway in tumor cells can promote an immunosuppressive microenvironment. This is partly achieved by recruiting myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). nih.govbmj.com Specifically, PI3Kγ activity in tumor-associated myeloid cells has been linked to resistance to VEGF-targeted therapy, and its inhibition can enhance tumor responsiveness. nih.gov PI3K activation can also lead to the recruitment of Ccr2hi myeloid cells, which suppress the proliferation of CD8+ T cells, thereby allowing tumors to evade immune clearance. bmj.com Furthermore, PI3K signaling can inactivate the FOXO1 transcription factor in regulatory T cells (Tregs), which is necessary for these cells to mature and suppress anti-cancer immune responses. nih.gov

Interactions with other cell types in the TME, such as cancer-associated fibroblasts (CAFs), can also contribute to resistance. nih.gov Additionally, the physical and chemical properties of the TME, such as the composition of the extracellular matrix and the presence of signaling molecules like lysophosphatidic acid (LPA), can influence drug resistance. LPA can promote the upregulation of miR-21, which in turn inhibits anti-metastatic genes and promotes tumor migration. mdpi.com

Table 1: Influence of the Tumor Microenvironment on PI3K Inhibitor Resistance

| TME Component | Contribution to Resistance |

| Secreted Factors (e.g., EGF, IL-6) | Induce upregulation of anti-apoptotic proteins (e.g., Bcl-2), masking inhibitor effects. aacrjournals.org |

| Immune Cells (MDSCs, TAMs, Tregs) | Create an immunosuppressive environment, suppress CD8+ T cell function, and promote immune evasion. nih.govbmj.com |

| Cancer-Associated Fibroblasts (CAFs) | Potential to contribute to resistance through various mechanisms. nih.gov |

| Extracellular Matrix/Signaling Molecules (e.g., LPA) | Can promote upregulation of oncogenic microRNAs (e.g., miR-21), leading to increased tumor migration and inhibition of anti-metastatic genes. mdpi.com |

Strategies to Overcome Resistance in Preclinical Settings

To counteract the development of resistance, several strategies are being explored in preclinical models, focusing on combination therapies, the development of new inhibitors, and novel treatment schedules.

Combining PI3K inhibitors with other targeted agents is a primary strategy to overcome resistance. The rationale is to simultaneously block the primary oncogenic pathway and any compensatory signaling loops that arise.

Combination with MEK Inhibitors: The MAPK/ERK and PI3K/AKT/mTOR pathways are closely linked, and inhibiting one can lead to the activation of the other. mdpi.com Preclinical studies have shown that dual inhibition of the PI3K and MEK pathways can have synergistic effects in various cancer models, including colorectal and ovarian cancers. mdpi.comnih.gov

Combination with CDK4/6 Inhibitors: In hormone receptor-positive breast cancer, acquired resistance to CDK4/6 inhibitors is often associated with the activation of the PI3K/mTOR pathway. springermedizin.de Combining PI3K inhibitors with CDK4/6 inhibitors has shown synergistic benefits in preclinical colorectal cancer models. mdpi.com

Combination with Endocrine Therapy: In hormone receptor-positive breast cancers, combining PI3K inhibitors with anti-estrogen therapies has demonstrated synergistic effects and the ability to reverse endocrine therapy resistance. cancernetwork.comtandfonline.com The combination of alpelisib with fulvestrant (B1683766) is an example of a clinically approved therapy based on this rationale. nih.govtargetedonc.com

Combination with HER2 Inhibitors: For HER2-positive breast cancers, resistance to HER2-targeted therapies like trastuzumab can be mediated by persistent PI3K signaling. aacrjournals.org Preclinical data suggest that combining PI3K inhibitors with anti-HER2 therapies can overcome this resistance. aacrjournals.orgfrontiersin.org

Combination with Apoptosis Inducers (Bcl-2/Bcl-xL inhibitors): Since PI3K inhibition can lead to an adaptive increase in anti-apoptotic proteins like Bcl-2, co-treatment with Bcl-2 family inhibitors (like ABT737) has been shown to increase cell death in preclinical models. aacrjournals.org

Combination with Immunotherapy: Given that PI3K activation can create an immunosuppressive TME, combining PI3K inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1) is a promising strategy. bmj.com Inhibition of PI3K can resensitize tumors to checkpoint blockade by modulating the myeloid cell population. bmj.com

Table 2: Preclinical Combination Strategies to Overcome PI3K Inhibitor Resistance

| Combination Partner | Rationale | Preclinical Model |

| MEK Inhibitors | Counteract compensatory activation of the MAPK pathway. mdpi.comnih.gov | Colorectal Cancer, Ovarian Cancer mdpi.comnih.gov |

| CDK4/6 Inhibitors | Target activation of PI3K/mTOR signaling in CDK4/6 inhibitor-resistant tumors. springermedizin.de | Colorectal Cancer, Hormone Receptor-Positive Breast Cancer mdpi.comspringermedizin.de |

| Endocrine Therapy | Overcome endocrine resistance linked to PI3K pathway activation. cancernetwork.comtandfonline.com | Hormone Receptor-Positive Breast Cancer cancernetwork.comtandfonline.com |

| HER2 Inhibitors | Overcome resistance to HER2-targeted therapy driven by persistent PI3K signaling. aacrjournals.org | HER2-Positive Breast Cancer aacrjournals.orgfrontiersin.org |

| Bcl-2/Bcl-xL Inhibitors | Target adaptive upregulation of anti-apoptotic proteins. aacrjournals.org | Ovarian Cancer aacrjournals.org |

| Immune Checkpoint Blockade | Resensitize tumors to immunotherapy by modulating the immunosuppressive TME. bmj.com | General Tumor Models bmj.com |

The limitations of early-generation pan-PI3K inhibitors, including toxicity and resistance, have spurred the development of more specific and novel inhibitors.

Isoform-Selective Inhibitors: Developing inhibitors that target specific PI3K isoforms (e.g., p110α, p110β, p110δ, p110γ) can offer a better therapeutic window with reduced toxicity. targetedonc.commdpi.com Alpelisib, a PI3Kα-selective inhibitor, has shown significant clinical benefit in patients with PIK3CA-mutated breast cancer. targetedonc.comaacrjournals.org Other isoform-selective inhibitors like tenalisib (B612265) (PI3Kγ/δ) and umbralisib (B560156) (PI3Kδ) have also been developed. aacrjournals.orgcam.ac.uk

Mutant-Selective Inhibitors: Research is ongoing to create inhibitors that specifically target mutant forms of PI3K, such as those with H1047R or E545K mutations. mdpi.com An example is LOXO-783, which is specific for the PIK3CAH1047R mutation. mdpi.com

Allosteric Inhibitors: A novel class of allosteric PI3Kα-selective inhibitors is being developed to preferentially inhibit mutant PI3Kα. These agents, such as RLY-2608 and STX-478, have the potential to overcome resistance caused by secondary mutations in the kinase domain that affect the binding of traditional ATP-competitive inhibitors. researchgate.net

Dual PI3K/mTOR Inhibitors: Compounds like dactolisib (B1683976) (BEZ235) and apitolisib (B1684593) (GDC-0980) were developed to target both PI3K and mTOR simultaneously. mdpi.com While they showed anti-proliferative activity in preclinical studies, their clinical development has been hampered by toxicity and limited response. frontiersin.orgmdpi.com

Altering the timing and sequence of drug administration is another approach to manage and overcome resistance.

Drug Holidays: The concept of "drug holidays," or intermittent dosing, is based on the idea that temporarily removing the therapeutic pressure can prevent the development of stable resistance mechanisms. frontiersin.org In preclinical models of melanoma, intermittent dosing with BRAF inhibitors has shown promise. frontiersin.org This strategy has also been proposed for PI3K inhibitors to mitigate toxicities and potentially delay resistance. aacrjournals.orgcam.ac.uk For example, in breast cancer cells, withdrawing PI3K inhibitors during drug holidays led to increased ROS levels and a proliferative defect in resistant cells. mdpi.com

Sequential Therapy: The order in which different targeted therapies are administered can impact their effectiveness. While specific preclinical data on sequential therapy involving PI3K|A-IN-21 is not available, studies in other contexts, such as the sequencing of kinase inhibitors in CLL, highlight the importance of understanding how prior treatments can influence the response to subsequent therapies. aacrjournals.org

Metronomic Therapy: This involves the repeated administration of low doses of a drug with little to no rest period. In preclinical TNBC models, this approach with combined PARP and PI3K inhibition was shown to be effective. nih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Insights for Pi3k|a in 21 Analogs

Key Pharmacophore Features and Structural Determinants for PI3Kα Selectivity

The selectivity of inhibitors for PI3Kα over other isoforms (β, δ, and γ) is a critical factor in minimizing off-target effects and enhancing the therapeutic window. nih.govnih.gov The ATP-binding site of PI3K isoforms is highly conserved, making the design of isoform-selective inhibitors challenging. oncotarget.com However, subtle differences in the amino acid residues within and near the active site can be exploited to achieve selectivity. researchgate.net

A common pharmacophore model for PI3Kα inhibitors includes several key features: a hinge-binding motif that forms hydrogen bonds with the backbone of the hinge region (such as Val851), a moiety that extends into the affinity pocket, and another part that interacts with the solvent-exposed region. oncotarget.comtcmsp-e.com For instance, a five-point pharmacophore model for a series of benzothiazole (B30560) PI3Kα inhibitors consisted of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. tcmsp-e.com

Structural determinants for PI3Kα selectivity often arise from interactions with non-conserved residues. For example, residues such as Trp780 and Asn782 in the solvent-accessible region of PI3Kα are key for conferring isoform specificity against PI3Kγ, which has Trp812 and Glu814 at the corresponding positions. tcmsp-e.com The electrostatic field in the hinge region and both the steric and electrostatic fields in the solvent-accessible region and the affinity subpocket have been identified as critical for selectivity. rsc.org

The development of allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, represents an alternative strategy to achieve high selectivity. nih.gov These allosteric sites tend to be less homologous among kinase isoforms, offering new opportunities for designing highly selective drugs. nih.gov

Optimization Strategies for Potency, Selectivity, and Cellular Activity

Medicinal chemistry efforts to optimize PI3Kα inhibitors focus on enhancing potency, improving selectivity, and ensuring good cellular activity. A variety of strategies are employed to achieve these goals.

Potency Enhancement:

Hinge Binding: Modifications to the core scaffold to optimize hydrogen bonding interactions with the hinge region residues, such as Val851, are a common strategy to improve potency. oncotarget.comnih.gov

Exploiting Affinity Pockets: Introducing substituents that can form favorable interactions within the affinity pocket can significantly boost inhibitory activity. For example, in a series of pyrazolopyrimidine analogues, substitutions on a morpholine (B109124) ring influenced potency. oncotarget.com

Selectivity Improvement:

Targeting Non-conserved Residues: As mentioned earlier, designing molecules that specifically interact with non-conserved residues between PI3K isoforms is a key strategy for achieving selectivity. nih.govtcmsp-e.com For example, substitutions around a phenyl ring have been shown to be important for selectivity over other PI3K isoforms. nih.gov

Conformational Restriction: Introducing conformational constraints, such as the addition of a methyl group to a benzimidazole (B57391) ring, can restrict rotation and lead to atropisomers with different selectivity profiles. researchgate.net

Enhancing Cellular Activity:

Improving Physicochemical Properties: Optimization often involves modifying the molecule to improve its solubility, permeability, and metabolic stability, which are crucial for cellular and in vivo efficacy. oncotarget.com For example, poor pharmacokinetic profiles, such as a short half-life, can render a potent inhibitor ineffective in a biological system. tcmsp-e.com

Covalent Inhibition: A novel approach involves designing covalent inhibitors that form a permanent bond with a non-conserved residue near the active site, such as Cys862 in PI3Kα. rsc.org This can lead to exceptional selectivity and prolonged duration of action. rsc.org

The following table summarizes optimization strategies for a series of imidazopyridine-based PI3Kα inhibitors:

| Compound Modification | Effect on Potency | Effect on Selectivity | Reference |

| N-ethyl substitution on imidazopyridine | Loss of selectivity over PI3Kδ | Maintained PI3Kα potency | nih.gov |

| 2-chloro substitution on phenyl ring | Equipotent at PI3Kα | Loss of PI3Kδ selectivity | nih.gov |

| 4-fluoro substitution on phenyl ring | Increased selectivity over PI3Kγ | Loss of selectivity over PI3Kδ | nih.gov |

| 4-glycylphenylalanine substitution | 600x selectivity over PI3Kδ | Maintained PI3Kα potency | nih.gov |

This table is based on data for imidazopyridine analogs and serves as an illustrative example of SAR.

Analog Generation and Chemical Space Exploration

The discovery of novel and potent PI3Kα inhibitors often relies on the generation of diverse chemical libraries and the exploration of new chemical space. acs.org Traditional medicinal chemistry approaches involve synthesizing a series of analogs around a lead compound to systematically probe the SAR. oncotarget.comrsc.org

Encoded Library Technology (ELT) has emerged as a powerful platform for identifying novel chemotypes. acs.org ELT allows for the screening of vast libraries of DNA-encoded molecules against a target protein, leading to the discovery of unique scaffolds that may not be identified through conventional high-throughput screening. acs.org For example, an ELT campaign against PI3Kα led to the discovery of a selective chemotype with a unique binding mode. acs.org

Fragment-based drug discovery is another approach used to explore chemical space. nih.gov This method involves screening libraries of small fragments to identify those that bind to the target protein. nih.gov These fragments can then be grown or linked together to create more potent and selective inhibitors. nih.gov This approach has been used to identify novel allosteric binding pockets on PI3Kα. nih.gov

Virtual screening of large compound databases is also a widely used technique to identify new inhibitor scaffolds. researchgate.nettandfonline.com

Computational Chemistry and Molecular Modeling Studies

Computational methods play a crucial role in understanding the interactions between inhibitors and PI3Kα, guiding the design of new analogs.

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to its protein target. nih.govmdpi.com It is extensively used in the study of PI3Kα inhibitors to understand how they fit into the ATP-binding site and to identify key interactions. tandfonline.commdpi.com Docking studies can reveal important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. mdpi.com For example, docking studies have consistently shown the importance of hydrogen bonding with the hinge residue Val851. nih.gov The analysis of ligand-protein interactions from docking poses helps in rationalizing the observed SAR and in designing new molecules with improved binding characteristics. tandfonline.commdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its stability and conformational changes over time. nih.govmdpi.com MD simulations can validate the binding modes predicted by docking and provide insights into the flexibility of the protein and the ligand. tandfonline.com For a PI3Kα-inhibitor complex, MD simulations can be used to assess the stability of the interactions observed in docking, such as the hydrogen bonds with the hinge region. nih.gov The root-mean-square deviation (RMSD) of the complex over the simulation time is often used as a measure of its stability. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov For PI3Kα inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models. tcmsp-e.com These models can provide contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. tcmsp-e.comrsc.org Such insights are valuable for guiding the design of new analogs with enhanced potency. tcmsp-e.com For instance, a 3D-QSAR study on a series of selective inhibitors revealed that the electrostatic field in the hinge region and the steric and electrostatic fields in the solvent-accessible region are critical for selectivity. rsc.org

Virtual Screening Approaches for Novel PI3Kα Inhibitor Scaffolds

The discovery of novel scaffolds for phosphoinositide 3-kinase alpha (PI3Kα) inhibitors is a significant focus in cancer drug discovery, driven by the frequent mutation of the PIK3CA gene in various human cancers. researcher.lifenih.govmatilda.science Virtual screening (VS) has emerged as a powerful and efficient computational strategy to identify new, potent, and selective PI3Kα inhibitors from vast chemical libraries. nih.govdigitellinc.com These approaches can be broadly categorized into structure-based and ligand-based methods, often used in combination to enhance the success rate of identifying promising hit compounds. researchgate.netnih.gov

A common workflow involves several computational stages. Initially, large compound databases, such as ChemDiv or the SPECS library, are screened using either pharmacophore models or molecular docking simulations. nih.govbohrium.combohrium.com Pharmacophore models are built based on the key chemical features of known potent PI3Kα inhibitors. rsc.orgtandfonline.com These models, comprising features like hydrogen-bond acceptors, hydrogen-bond donors, and hydrophobic regions, act as 3D filters to rapidly screen millions of compounds. rsc.orgtandfonline.com